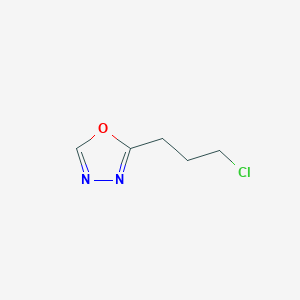

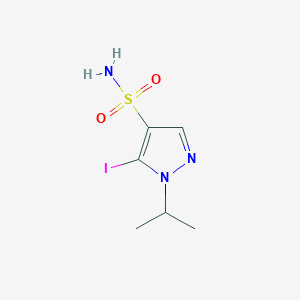

![molecular formula C16H17ClN4O B2726973 1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 863448-24-2](/img/structure/B2726973.png)

1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction involves the use of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring . The IUPAC name of this structure is "1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H16BrClN4O, a net charge of 0, an average mass of 395.682, and a mono-isotopic mass of 394.01960 .科学的研究の応用

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines exhibit affinity towards A1 adenosine receptors, with specific analogues demonstrating enhanced activity through strategic substitution at the N1 and N5 positions. The compound featuring a 3-chlorophenyl group at the N1-position and a butyl group at the N5-position showed significant activity, indicating potential applications in medicinal chemistry and pharmacology (Harden, Quinn, & Scammells, 1991).

Antiproliferative and Proapoptotic Agents

New derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent antiproliferative and proapoptotic agents against cancer cell lines by inhibiting c-Src phosphorylation. This inhibition mechanism offers a therapeutic approach for cancer treatment, particularly in targeting the proliferation and survival of cancer cells (Carraro et al., 2006).

Antimicrobial and Anticancer Agents

Pyrazolo[4,3-d]-pyrimidine derivatives have shown significant antimicrobial and anticancer activities, outperforming reference drugs in some cases. Their synthesis and characterization highlight their potential as therapeutic agents, opening avenues for further exploration in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Inhibitors of Tyrosine Kinases

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of various tyrosine kinases, including Src, Kit, and Bcr-Abl. These compounds are useful in studying intracellular signaling pathways and have potential therapeutic applications in diseases associated with dysregulated tyrosine kinase activity (Tatton et al., 2003).

Novel Synthetic Approaches

Research has also focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using innovative techniques. These synthetic approaches enhance the efficiency and versatility of producing these compounds, potentially facilitating the discovery of new drugs with improved pharmacological profiles (Pollock & Cole, 2014).

将来の方向性

特性

IUPAC Name |

1-tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c1-16(2,3)21-14-12(8-19-21)15(22)20(10-18-14)9-11-6-4-5-7-13(11)17/h4-8,10H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYACQGDHXHSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

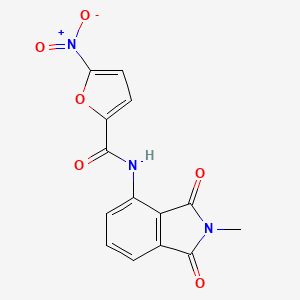

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2726891.png)

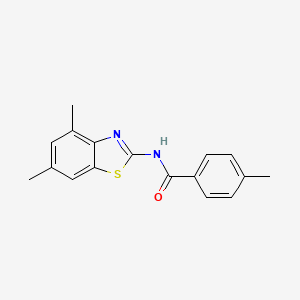

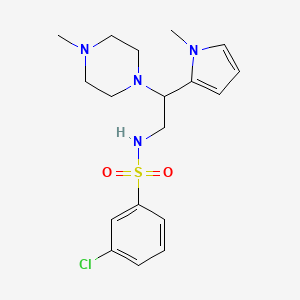

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(3-methylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2726893.png)

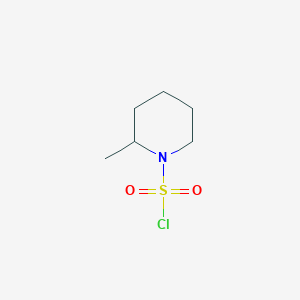

![2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726895.png)

![4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2726896.png)

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2726899.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-fluorobenzene](/img/structure/B2726901.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2726910.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2726911.png)